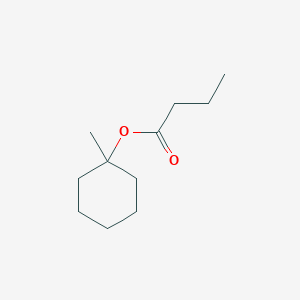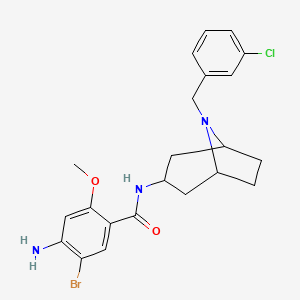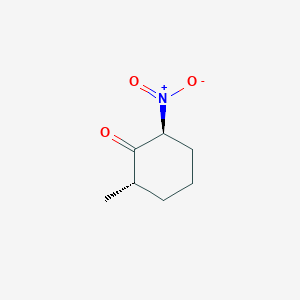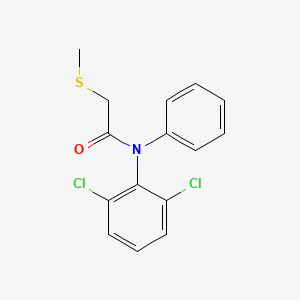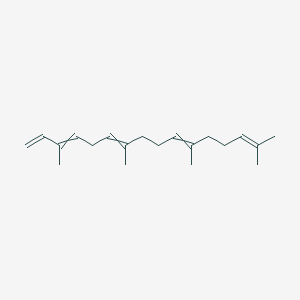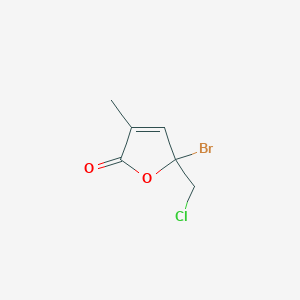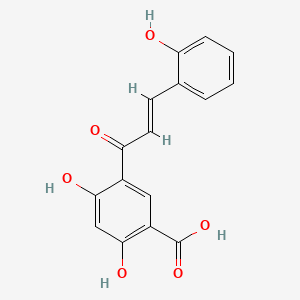
2,4-Dihydroxy-5-(3-(2-hydroxyphenyl)-1-oxo-2-propenyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dihydroxy-5-(3-(2-hydroxyphenyl)-1-oxo-2-propenyl)benzoic acid is a complex organic compound that belongs to the class of benzophenone derivatives. This compound is characterized by the presence of multiple hydroxyl groups and a propenyl group attached to a benzoic acid core. It is known for its significant biological and chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydroxy-5-(3-(2-hydroxyphenyl)-1-oxo-2-propenyl)benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxybenzaldehyde with 2,4-dihydroxybenzoic acid under basic conditions to form the desired product. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,4-Dihydroxy-5-(3-(2-hydroxyphenyl)-1-oxo-2-propenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
2,4-Dihydroxy-5-(3-(2-hydroxyphenyl)-1-oxo-2-propenyl)benzoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits significant biological activities, including antioxidant and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of UV absorbers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dihydroxy-5-(3-(2-hydroxyphenyl)-1-oxo-2-propenyl)benzoic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, affecting cellular processes. The compound may inhibit specific enzymes or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxybenzophenone: A simpler analog with similar UV-absorbing properties.
2,4-Dihydroxybenzoic acid: Lacks the propenyl group but shares similar hydroxyl functionalities.
2-Hydroxybenzaldehyde: A precursor in the synthesis of the target compound.
Uniqueness
2,4-Dihydroxy-5-(3-(2-hydroxyphenyl)-1-oxo-2-propenyl)benzoic acid is unique due to its combination of hydroxyl and propenyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
82846-15-9 |
|---|---|
Molecular Formula |
C16H12O6 |
Molecular Weight |
300.26 g/mol |
IUPAC Name |
2,4-dihydroxy-5-[(E)-3-(2-hydroxyphenyl)prop-2-enoyl]benzoic acid |
InChI |
InChI=1S/C16H12O6/c17-12-4-2-1-3-9(12)5-6-13(18)10-7-11(16(21)22)15(20)8-14(10)19/h1-8,17,19-20H,(H,21,22)/b6-5+ |
InChI Key |
UUPGDVDSPBUICO-AATRIKPKSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)C2=CC(=C(C=C2O)O)C(=O)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=CC(=C(C=C2O)O)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,4'-[Propane-1,3-diylbis(methylazanediyl)]dibenzaldehyde](/img/structure/B14432167.png)
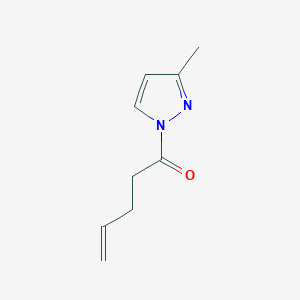

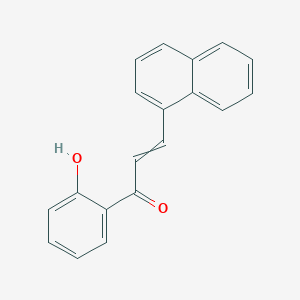
![12-[(Oxan-2-yl)oxy]octadecanoic acid](/img/structure/B14432185.png)
